molecular formula C20H20ClN3O4S2 B2674890 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide CAS No. 1207052-01-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide

Cat. No. B2674890
CAS RN: 1207052-01-4
M. Wt: 465.97
InChI Key: SGOTVAYBEBZHCH-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4S2 and its molecular weight is 465.97. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Catalysis

A study by Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. These catalysts showed high yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity.

Synthesis of Therapeutic Agents

Research by Abbasi et al. (2019) detailed the synthesis of compounds including 4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones. These compounds exhibited considerable inhibitory activity against α-glucosidase enzyme and were also evaluated for hemolytic and cytotoxic profiles.

Antagonist Interaction with Cannabinoid Receptors

Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor. The study provided insights into the molecular interaction and conformational analysis of the compound, contributing to the understanding of receptor binding.

Bioassay and SAR Studies

A series of novel carboxamide compounds containing piperazine and arylsulfonyl moieties were synthesized and bioassayed by Wang et al. (2016). Some compounds exhibited herbicidal activities against dicotyledonous plants and antifungal activities, with a comprehensive investigation of their structure-activity relationships.

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c21-15-3-1-4-16(13-15)23-7-9-24(10-8-23)30(26,27)18-6-12-29-19(18)20(25)22-14-17-5-2-11-28-17/h1-6,11-13H,7-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOTVAYBEBZHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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